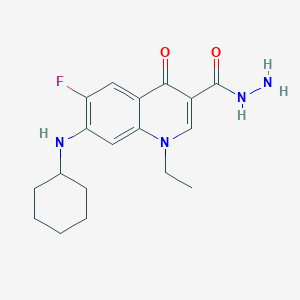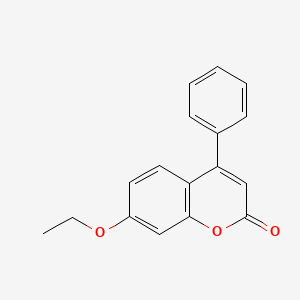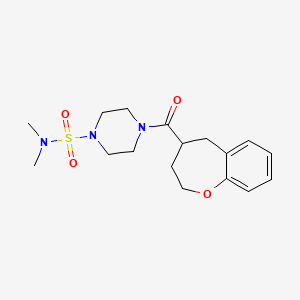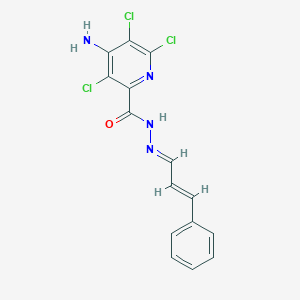![molecular formula C18H17NO5S B5514292 (3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5514292.png)
(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of similar compounds involves multi-step reactions, including cyclization, condensation, and functionalization steps. For instance, the synthesis of polysubstituted methyl pyrrolidine-2-carboxylate derivatives demonstrates the complexity and versatility of synthesizing such compounds. These processes often yield high specificity and allow for the introduction of diverse functional groups, contributing to the molecule's properties and potential applications (Nural et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds reveals a planar or nearly planar configuration of the core rings, with various substituents introducing steric and electronic effects. Intramolecular hydrogen bonding and π–π interactions contribute to the stabilization of the molecular structure and affect its reactivity and interaction with other molecules. For example, the structural analysis of a thieno[2,3-b]pyridine derivative shows the significance of these interactions in determining the compound's geometry and reactivity (Luiz C. S. Pinheiro et al., 2012).
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research indicates that derivatives involving pyrrolidine, benzodioxole, and thiophene moieties, akin to the structure of the compound , have been synthesized and evaluated for their antibacterial properties. For instance, a study elaborated on the synthesis and antibacterial activity of 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid derivatives, showcasing the importance of these structural components in designing compounds with potential antibacterial applications (Kostenko et al., 2015).
Predictive Analysis of Biological Activity
Another study focused on the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, where the predictive analysis of biological activity was presented. This indicates the utility of incorporating pyrrolidine and related structures for the development of compounds with significant biological and possibly therapeutic activities (Kharchenko et al., 2008).
Antioxidant Activity
The antioxidant potential of compounds bearing structural resemblance, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, has been documented. These findings contribute to the understanding of how structural motifs similar to those in the query compound might be leveraged for antioxidant applications (Tumosienė et al., 2019).
Coordination Polymers and Photophysical Properties
Studies on lanthanide-based coordination polymers assembled from derivatives containing aromatic carboxylic acids highlight the synthetic versatility and potential application of these compounds in material science, particularly due to their photophysical properties (Sivakumar et al., 2011).
Propiedades
IUPAC Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-10-2-5-16(25-10)17(20)19-7-12(13(8-19)18(21)22)11-3-4-14-15(6-11)24-9-23-14/h2-6,12-13H,7-9H2,1H3,(H,21,22)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQPDMNGDCIDIU-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5-methylthiophene-2-carbonyl)pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[({[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5514218.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B5514229.png)
![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5514237.png)


![3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514259.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)



![1-benzyl-4-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5514288.png)
![1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)
![1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5514317.png)